Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Adenosine Receptor Antagonism A1 Receptor Binding Thioether SAR

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-30-2) is a synthetic small molecule belonging to the tetrahydrobenzothiophenone class, a family of non-nitrogen-containing heterocycles identified as a novel class of adenosine receptor antagonists. This compound features a tetrahydrobenzo[c]thiophene core with a 3-propylthio substituent, a 4-keto group, and an ethyl ester at the 1-position (molecular formula C14H18O3S2, MW 298.42 g/mol).

Molecular Formula C14H18O3S2
Molecular Weight 298.4 g/mol
CAS No. 172516-30-2
Cat. No. B064873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
CAS172516-30-2
Molecular FormulaC14H18O3S2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O
InChIInChI=1S/C14H18O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3-8H2,1-2H3
InChIKeyLVWYWXLMDBCCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-30-2): A Non-Xanthine Adenosine Receptor Antagonist Scaffold


Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-30-2) is a synthetic small molecule belonging to the tetrahydrobenzothiophenone class, a family of non-nitrogen-containing heterocycles identified as a novel class of adenosine receptor antagonists [1]. This compound features a tetrahydrobenzo[c]thiophene core with a 3-propylthio substituent, a 4-keto group, and an ethyl ester at the 1-position (molecular formula C14H18O3S2, MW 298.42 g/mol) [2]. It is cataloged in ChEMBL (CHEMBL130975) with documented binding data and is commercially available from suppliers such as Apollo Scientific (≥95% purity) for use as a research tool or fragment-based screening scaffold [3].

Why Closely Related Thioether Analogs of Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Cannot Be Interchanged


Within the tetrahydrobenzothiophenone series, small structural changes to the 3-thioether group produce large, non-linear shifts in adenosine receptor subtype affinity and selectivity that preclude simple analog substitution. A structure–activity analysis in rat brain radioligand-binding assays demonstrated that affinity at A2a receptors is highly dependent on the thioether substituent, while A1 affinity is far less sensitive [1]. Consequently, the methylthio analog (Compound 1) is a non-selective antagonist (A2a/A1 selectivity ratio of 1.9), the next-higher homolog—the propylthio target compound (Compound 2)—exhibits balanced 3.7-fold A1 selectivity, and the ethylthio (Compound 16) and butylthio (Compound 5) analogs show markedly higher A1 selectivity ratios of 8.9 and 11.0, respectively [1]. These quantitative shifts mean each analog occupies a distinct selectivity niche; substituting one for another would alter the pharmacological profile in ways that cannot be corrected by dose adjustment alone.

Head-to-Head Quantitative Evidence: How Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Differentiates from Its Closest Analogs


Superior A1 Adenosine Receptor Affinity Among Non-Benzylic 3-Thioether Analogs

The propylthio-substituted target compound (Compound 2 in the reference study) exhibits the highest A1 adenosine receptor binding affinity among all non-benzylic straight-chain 3-thioether tetrahydrobenzothiophenone analogs tested. Its Ki of 1.26 ± 0.30 μM at rat brain A1 receptors is 1.53-fold lower (more potent) than the methylthio analog (Compound 1, Ki = 1.93 ± 0.21 μM) and 2.13-fold lower than the ethylthio analog (Compound 16, Ki = 2.69 ± 0.72 μM), all measured in the same radioligand-binding assay using [3H]PIA displacement in rat brain membranes [1]. The butylthio analog (Compound 5) shows slightly weaker affinity at Ki = 1.42 ± 0.27 μM. Only the benzylthio derivative BTH4 (Compound 7, Ki = 0.715 ± 0.116 μM) surpasses the target compound in A1 affinity, but BTH4 is a non-selective antagonist with an A2a/A1 ratio of 1.9 [1].

Adenosine Receptor Antagonism A1 Receptor Binding Thioether SAR

Balanced A2a/A1 Selectivity Ratio Offers a Distinct Pharmacological Niche Between Non-Selective and Highly Selective Analogs

The A2a/A1 selectivity ratio for the target propylthio compound is 3.7 (Ki A2a = 4.69 ± 1.09 μM / Ki A1 = 1.26 ± 0.30 μM), representing an intermediate selectivity profile that is mathematically and pharmacologically distinct from both the non-selective analogs (methylthio Compound 1: ratio = 1.9; benzylthio Compound 7: ratio = 1.9) and the highly selective analogs (ethylthio Compound 16: ratio = 8.9; butylthio Compound 5: ratio = 11.0; 1-methylpropylthio Compound 17: ratio = 29.1), all measured in the same study [1]. While A1 affinity is maintained at the highest level in class, the 3.7-fold A1-over-A2a selectivity means the compound does not potently block A2a receptors at concentrations that saturate A1 binding, providing a selectivity window that is not achievable with the methylthio or benzylthio analogs without sacrificing A1 affinity [1].

Adenosine A2a/A1 Selectivity Subtype Selectivity Profiling Thioether SAR

Moderate A3 Receptor Binding Affinity Differentiates from BTH4's Negligible A3 Activity

In radioligand-binding assays at cloned rat A3 receptors (CHO cell membranes transfected with rat A3 cDNA), the target propylthio compound (Compound 2) exhibits a measurable Ki of 15.2 ± 4.9 μM, yielding a rat A3/rat A1 selectivity ratio of ~7.88 [1]. In contrast, the most potent non-selective analog BTH4 (Compound 7) shows negligible displacement of [125I]AB-MECA binding at cloned human A3 receptors (only 24% displacement at 100 μM), and compounds 1 and 6 also show modest but measurable rat A3 binding (Ki = 15.2 and 10.2 μM, respectively) [1]. This indicates that while the target compound is not an A3-selective agent, it retains some A3 receptor interaction that is absent in the lead compound BTH4, potentially enabling distinct polypharmacology or off-target profiling in assays where A3 receptor co-engagement is relevant.

Adenosine A3 Receptor Receptor Profiling Selectivity Panel

Documented Utility as a Fragment-Based Drug Discovery Scaffold Registered in ChEMBL and Commercial Fragment Libraries

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is explicitly cataloged as a fragment molecule (FR14193) by commercial suppliers for use as a scaffold in molecular linking, expansion, and modification for novel drug candidate design and synthesis . It is registered in ChEMBL (CHEMBL130975) with 3 binding Ki values and 3 selectivity assays against membrane receptor targets, and is commercially available at ≥95% purity from multiple vendors including Apollo Scientific and AKSci [1]. By contrast, many close thioether analogs in the same series (e.g., Compounds 5, 16, 17) are less widely stocked or not explicitly marketed as fragment scaffolds, which can complicate procurement for high-throughput fragment screening campaigns.

Fragment-Based Drug Discovery Scaffold Hopping Lead Generation

Recommended Procurement and Research Applications for Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Based on Quantitative Evidence


Balanced A1 Adenosine Receptor Antagonist Tool for In Vivo Locomotor or Lipolysis Studies Requiring Subtype Selectivity

Researchers investigating A1 adenosine receptor-mediated regulation of locomotor activity or lipolysis should procure this compound when a balanced selectivity profile is needed. Unlike the non-selective BTH4 (A2a/A1 = 1.9), which engages both A1 and A2a receptors at similar concentrations [1], this compound's 3.7-fold A1 selectivity [1] may reduce confounding cardiovascular effects mediated by A2a receptor blockade. The same reference study demonstrated that BTH4 at 10 mg/kg stimulated locomotor activity in mice, providing an in vivo proof-of-concept for the scaffold class that could be refined with this more selective analog [1].

Fragment-Based Drug Discovery Starting Point for Novel Adenosine Receptor Ligands

Medicinal chemistry teams conducting fragment-based screening against adenosine receptor targets should prioritize this compound as a validated starting fragment. It is commercially available (≥95% purity) , cataloged as a fragment scaffold (FR14193) specifically for molecular linking and expansion , and has documented Ki values of 1.26 μM (A1) and 4.69 μM (A2a) [1]—affinities that place it within the typical hit range for fragment-based lead generation. Its molecular weight (298.42 g/mol) is within fragment-ligand efficiency guidelines, and the propylthio substituent provides a defined vector for structure-guided elaboration.

Selectivity Probe Panel Member for Adenosine Receptor Subtype Deconvolution

For pharmacology groups assembling a panel of adenosine receptor antagonists with graded subtype selectivity, this compound fills the critical gap between non-selective agents (methylthio Compound 1, A2a/A1 = 1.9; benzylthio BTH4, A2a/A1 = 1.9) and highly A1-selective agents (ethylthio Compound 16, A2a/A1 = 8.9; butylthio Compound 5, A2a/A1 = 11.0) [1]. Including this compound with its intermediate 3.7-fold selectivity ratio enables more precise pharmacological fingerprinting of adenosine receptor-mediated responses, particularly in tissues co-expressing A1 and A2a subtypes.

Procurement as a Reference Standard in Tetrahydrobenzothiophenone Series for Analytical Method Development

Analytical chemistry groups developing HPLC, LC-MS, or spectrophotometric methods for quantifying tetrahydrobenzothiophenone derivatives can utilize this compound as a reference standard. It is commercially available with documented purity (≥95%, Apollo Scientific ), has a well-defined chemical identity (CAS 172516-30-2, PubChem CID 2778813) [2], and its physical properties—including a characteristic yellow solid appearance—facilitate straightforward handling and method validation .

Quote Request

Request a Quote for Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.